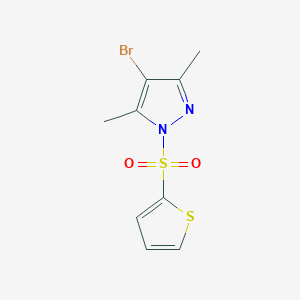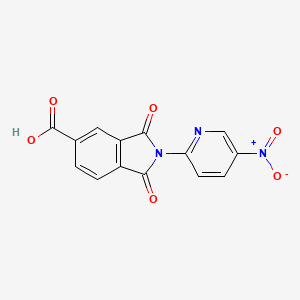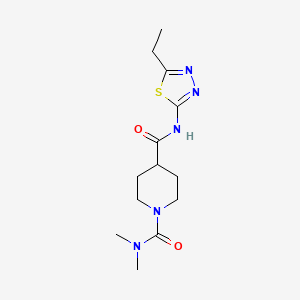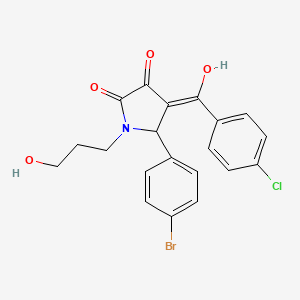
4-bromo-3,5-dimethyl-1-(2-thienylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3,5-dimethyl-1-(2-thienylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. It is widely used in scientific research for its unique properties and potential applications.
科学的研究の応用
4-bromo-3,5-dimethyl-1-(2-thienylsulfonyl)-1H-pyrazole has a wide range of scientific research applications. It is used as a building block in the synthesis of various bioactive compounds. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4-bromo-3,5-dimethyl-1-(2-thienylsulfonyl)-1H-pyrazole is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the replication of certain viruses by targeting specific viral enzymes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting antitumor activity. Additionally, it has been reported to inhibit the replication of certain viruses, making it a potential antiviral agent.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-3,5-dimethyl-1-(2-thienylsulfonyl)-1H-pyrazole in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive compounds, and it has been shown to exhibit a wide range of biological activities. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
将来の方向性
There are several future directions for the research of 4-bromo-3,5-dimethyl-1-(2-thienylsulfonyl)-1H-pyrazole. One potential area of research is the development of new bioactive compounds based on this compound. Another potential area of research is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, further studies are needed to determine its safety and toxicity profile, as well as its potential for use in clinical settings.
Conclusion
In conclusion, this compound is a versatile compound with a wide range of scientific research applications. Its unique properties and potential applications make it an important compound for further investigation. However, it is important to handle this compound with care and to use appropriate safety measures when working with it. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成法
The synthesis method of 4-bromo-3,5-dimethyl-1-(2-thienylsulfonyl)-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde with 2-thiophenesulfonyl chloride and sodium bromide in the presence of a base. The reaction yields the desired compound in good yields.
特性
IUPAC Name |
4-bromo-3,5-dimethyl-1-thiophen-2-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S2/c1-6-9(10)7(2)12(11-6)16(13,14)8-4-3-5-15-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRIPLNXOELRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CS2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-methylpyridin-2-yl)-1-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5425863.png)
![3-[2-(4-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5425875.png)
![ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5425879.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5425890.png)
![1-(4-{2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}phenyl)-2-imidazolidinone](/img/structure/B5425897.png)

![(3R*,4R*)-1-{[6-(3-fluorophenyl)-3-pyridinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5425907.png)

![4-{[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5425921.png)
![{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5425929.png)

![N-[2-(4-morpholinyl)ethyl]-2-(propylthio)benzamide](/img/structure/B5425941.png)